molecular formula C14H20F6N3O3P B13420531 Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) CAS No. 4255-94-1

Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-)

Cat. No.: B13420531
CAS No.: 4255-94-1
M. Wt: 423.29 g/mol
InChI Key: NZVOTKLLJFYVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) is a diazonium salt characterized by ethoxy groups at positions 2 and 5, a morpholinyl substituent at position 4, and a hexafluorophosphate counterion. This compound is primarily employed as a photoinitiator in coatings and polymerization processes due to its stability under ambient light and controlled reactivity under UV exposure . Its molecular structure balances steric bulk (from morpholinyl and ethoxy groups) and electronic effects, making it suitable for industrial applications requiring precise initiation kinetics.

Properties

CAS No.

4255-94-1

Molecular Formula

C14H20F6N3O3P

Molecular Weight

423.29 g/mol

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C14H20N3O3.F6P/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-7(2,3,4,5)6/h9-10H,3-8H2,1-2H3;/q+1;-1

InChI Key

NZVOTKLLJFYVOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

The foundational step in preparing diazonium salts involves converting an aromatic amine into a diazonium salt through diazotization. For the compound , the precursor is 2,5-diethoxy-4-(4-morpholinyl)aniline , which undergoes diazotization under acidic conditions.

General diazotization procedure:

  • Dissolve 2,5-diethoxy-4-(4-morpholinyl)aniline in dilute hydrochloric acid (HCl) or other mineral acids.
  • Cool the solution to 0–5°C to prevent decomposition.
  • Add a stoichiometric amount of sodium nitrite (NaNO₂) slowly, maintaining low temperature.
  • The reaction produces the diazonium chloride intermediate, which can be isolated or directly used in subsequent steps.

Reaction:
$$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+Cl^- + \text{NaCl} + \text{H}2O $$

Anion Exchange to Form Hexafluorophosphate Salt

The diazonium chloride or sulfate salts are then subjected to an anion exchange process to produce the hexafluorophosphate salt.

Methods include:

  • Reaction with potassium hexafluorophosphate (KPF₆):
    • Dissolve the diazonium salt in water or an appropriate solvent.
    • Add an equimolar amount of KPF₆.
    • The exchange of chloride or sulfate ions with hexafluorophosphate occurs, precipitating the desired benzenediazonium hexafluorophosphate due to its low solubility.

Reaction:
$$ \text{Ar-N}2^+X^- + \text{KPF}6 \rightarrow \text{Ar-N}2^+PF6^- + \text{KX} $$

  • Alternative methods involve direct synthesis using phosphorizing agents or specialized reaction media, as indicated in patent literature.

Specific Preparation Routes

a. From Diazonium Chloride or Sulfate:

  • Diazonium sulfate route: As described in patent DK143621B, aromatic diazonium salts can be synthesized via acid condensation of aromatic amines with sulfuric acid, followed by ion exchange to introduce the hexafluorophosphate ion.

  • Diazonium tetrafluoroborate route: As per PubChem data, the tetrafluoroborate salt can be prepared similarly, replacing the anion with tetrafluoroborate via ion exchange.

b. Direct Synthesis of Hexafluorophosphate Salt:

  • Use of reactive phosphorizing agents like potassium hexafluorophosphate directly with the diazonium intermediate, often in an aqueous or mixed solvent system, under controlled low temperature conditions to prevent decomposition.

Practical Considerations

Aspect Details
Temperature Maintain below 5°C during diazotization to prevent decomposition.
Solvent Aqueous hydrochloric acid or acetic acid for diazotization; water or alcohols for ion exchange.
Reagents Sodium nitrite (NaNO₂), potassium hexafluorophosphate (KPF₆).
Purification Recrystallization from suitable solvents to obtain high purity salt.

Summary of Key Synthesis Steps

Step Description References
1 Diazotization of 2,5-diethoxy-4-(4-morpholinyl)aniline ,
2 Ion exchange with potassium hexafluorophosphate ,
3 Crystallization of the hexafluorophosphate salt ,

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with phenols or amines.

    Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.

Major Products Formed

Scientific Research Applications

Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous benzenediazonium salts:

Compound Substituents Counterion Molecular Weight (g/mol) Key Properties Applications
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) 2,5-diethoxy, 4-morpholinyl PF₆⁻ ~439.3 High stability, moderate solubility in polar aprotic solvents UV-curable coatings, photopolymerization
2,5-Dimethoxy-4-morpholinyl analog 2,5-dimethoxy, 4-morpholinyl PF₆⁻ 413.24 Reduced solubility in organic solvents; faster decomposition due to smaller groups Laboratory-scale photoinitiation
2,5-Dibutoxy-4-morpholinyl analog 2,5-dibutoxy, 4-morpholinyl PF₆⁻ ~523.4 Enhanced lipophilicity; slower reactivity due to steric hindrance Specialty polymers requiring delayed initiation
3-Chloro-4-(dimethylamino) analog 3-chloro, 4-dimethylamino PF₆⁻ 365.6 High reactivity but lower thermal stability; electron-withdrawing Cl enhances electrophilicity Dyes, pharmaceuticals
2,5-Bis(isopropoxy)-4-morpholinyl tetrafluoroborate 2,5-bis(isopropoxy), 4-morpholinyl BF₄⁻ 393.19 Lower stability than PF₆⁻ salts; hygroscopicity limits shelf life Limited to short-term applications
2,5-Diethoxy-4-(p-tolyl mercapto) analog 2,5-diethoxy, 4-(p-tolyl mercapto) PF₆⁻ ~481.4 Thioether group increases thermal stability; altered UV absorption profile Niche photoinitiators, conductive polymers

Key Observations:

Substituent Effects :

  • Alkoxy Chain Length : Ethoxy (C₂) and butoxy (C₄) groups enhance solubility in organic solvents compared to methoxy (C₁). However, longer chains introduce steric hindrance, slowing reaction kinetics .
  • Electron-Donating Groups : Morpholinyl and ethoxy substituents stabilize the diazonium ion via resonance and inductive effects, reducing spontaneous decomposition .
  • Electron-Withdrawing Groups : Chloro substituents increase electrophilicity but compromise thermal stability, necessitating low-temperature storage .

Counterion Influence :

  • Hexafluorophosphate (PF₆⁻) salts exhibit superior stability and lower hygroscopicity compared to tetrafluoroborate (BF₄⁻) analogs, making them preferable for industrial use .

Application-Specific Performance: The target compound’s balanced substituents make it ideal for coatings requiring controlled UV initiation. In contrast, the 3-chloro-4-(dimethylamino) variant’s high reactivity suits rapid dye coupling but demands stringent handling .

Biological Activity

Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenediazonium core with ethoxy substituents and a morpholine group. Its molecular formula is C15H20F6N3O2P, and it exhibits distinct physicochemical properties that influence its biological interactions.

Mechanisms of Biological Activity

Benzenediazonium compounds are known for their ability to act as electrophiles, which can interact with nucleophiles in biological systems. The hexafluorophosphate moiety enhances the stability and solubility of the compound in various solvents, making it suitable for biological assays.

Electrophilic Nature

The electrophilic nature of benzenediazonium compounds allows them to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to modifications in cellular processes, potentially affecting cell signaling pathways and gene expression.

Antimicrobial Activity

Research has indicated that benzenediazonium derivatives exhibit antimicrobial properties. The mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components in bacteria and fungi.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of benzenediazonium compounds on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Induction of apoptosis
MCF-720ROS generation
A54912DNA damage

Case Studies

  • Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells showed that treatment with benzenediazonium resulted in significant apoptosis through ROS-mediated pathways. The compound was noted to enhance the effectiveness of conventional chemotherapeutics when used in combination therapy .
  • Antimicrobial Efficacy : In a separate investigation, benzenediazonium was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent reduction in bacterial viability, supporting its potential as an antimicrobial agent .

Toxicological Considerations

While the biological activities of benzenediazonium are promising, toxicity assessments are crucial for evaluating its safety profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cell lines; however, further investigations are necessary to fully understand its pharmacokinetics and potential side effects .

Q & A

Q. What are the established synthetic routes for preparing Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-)?

Methodological Answer: The compound is synthesized via diazotization of its precursor, 2,5-diethoxy-4-(4-morpholinyl)benzenamine. Key steps include:

  • Precursor Preparation : The benzenamine derivative is first synthesized by introducing morpholine and ethoxy groups via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Diazotization : The amine group is converted to a diazonium salt using nitrosating agents (e.g., NaNO₂ in acidic media, such as HBF₄ or HPF₆). Hexafluorophosphate counterions are introduced via metathesis with HPF₆ to stabilize the diazonium salt .
  • Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) ensures high purity.

Q. How is the stability of this diazonium salt influenced by counterion selection (e.g., hexafluorophosphate vs. tetrafluoroborate)?

Methodological Answer: Hexafluorophosphate (PF₆⁻) counterions enhance stability compared to tetrafluoroborate (BF₄⁻) due to:

  • Lower Hydrolysis Sensitivity : PF₆⁻ is less prone to hydrolysis in aqueous or humid environments, critical for storage and handling .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies show PF₆⁻ salts decompose at higher temperatures (>150°C) compared to BF₄⁻ salts (~100°C) .
  • Application-Specific Optimization : PF₆⁻ is preferred for photochemical reactions requiring prolonged reagent shelf life .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks at δ 1.4–1.6 ppm (ethoxy CH₃) and δ 3.6–3.8 ppm (morpholinyl CH₂) confirm substitution patterns. Diazonium N₂⁺ signals are absent due to instability but inferred from precursor analysis .
  • IR Spectroscopy : Stretching frequencies at 2100–2250 cm⁻¹ (N≡N⁺) and 840 cm⁻¹ (PF₆⁻) validate the diazonium and counterion .
  • X-ray Crystallography : Resolves spatial arrangement of ethoxy and morpholinyl groups, though diazonium salts often require low-temperature crystallization .

Advanced Research Questions

Q. How does the morpholinyl substituent influence the reactivity of this diazonium salt in aryl coupling reactions?

Methodological Answer: The morpholinyl group acts as an electron-donating substituent, altering reactivity via:

  • Electronic Effects : Increases electron density on the benzene ring, accelerating electrophilic substitution but reducing electrophilicity of the diazonium group. Kinetic studies show slower dediazoniation compared to nitro-substituted analogs .
  • Steric Hindrance : The morpholine ring’s bulkiness directs coupling to para positions in target substrates. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions .
  • Applications : Used in site-selective protein modification (e.g., tyrosine residues) due to controlled reactivity in buffered aqueous solutions .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer: Contradictions arise from solvent systems and measurement techniques. A systematic approach includes:

  • pH-Dependent Kinetics : Use stopped-flow spectroscopy to monitor decomposition rates in buffered solutions (pH 2–12). PF₆⁻ salts show stability at pH 4–8 but degrade rapidly in strongly alkaline conditions (pH >10) .
  • Counterion Analysis : Compare PF₆⁻ and BF₄⁻ salts via LC-MS to identify hydrolysis byproducts (e.g., fluoride ions) .
  • Environmental Controls : Conduct experiments under inert atmospheres (argon/glovebox) to isolate pH effects from oxygen/moisture interference .

Q. What strategies optimize photochemical efficiency in applications like photolithography or photocatalysis?

Methodological Answer:

  • Wavelength Tuning : UV-Vis spectroscopy identifies λₘₐₓ at 350–370 nm (aryl diazonium absorption). Match light sources (e.g., 365 nm LEDs) for maximum excitation .
  • Additive Screening : Radical scavengers (e.g., TEMPO) suppress side reactions, improving patterning resolution in photolithography .
  • Substrate Functionalization : Pretreat surfaces (e.g., gold, graphene) with thiols or amines to enhance diazonium adhesion and electron transfer in photocatalytic systems .

Safety and Handling

Q. What safety protocols are critical for handling this diazonium salt?

Methodological Answer:

  • Thermal Hazard Mitigation : Store at –20°C in amber vials to prevent exothermic decomposition. DSC data indicate onset temperatures >150°C, but localized heating (e.g., grinding) can trigger degradation .
  • Hydrolysis Prevention : Use anhydrous solvents (e.g., dry THF) and gloveboxes for synthesis to avoid HF release from PF₆⁻ hydrolysis .
  • PPE Requirements : Wear nitrile gloves and face shields; diazonium salts are skin sensitizers and potential mutagens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.